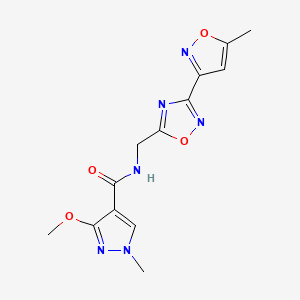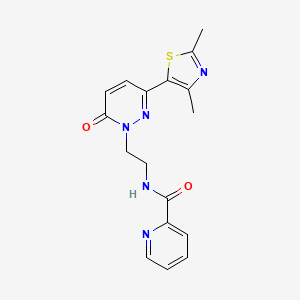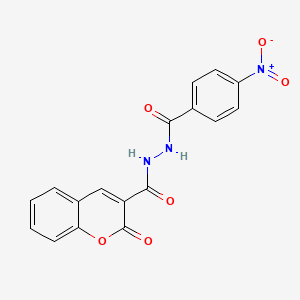
4-Methylpyridazine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416235-72-6 . It is used for industrial and scientific research purposes . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular weight of 4-Methylpyridazine-3-carboxylic acid hydrochloride is 174.59 . The InChI code is 1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5 (4)6 (9)10;/h2-3H,1H3, (H,9,10);1H .Physical And Chemical Properties Analysis
4-Methylpyridazine-3-carboxylic acid hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 174.59 .Applications De Recherche Scientifique
Synthesis and Tautomeric Forms
4-Methylpyridazine-3-carboxylic acid hydrochloride is involved in the study of the effects of methylation on intermolecular interactions and lipophilicity in related compounds. Researchers investigated methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, focusing on their equilibrium of lactam and lactim tautomers and the formation of CH⋯O hydrogen bonds that arrange molecules into sheets, affecting their lipophilicity (Katrusiak et al., 2011).
Defence Chemicals in the Gramineae
Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied as hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), which are secondary metabolites in cereals. These compounds play a crucial role in the defense of cereals against insects, fungi, and bacteria, and in the detoxification of herbicides (Niemeyer, 1988).
Potential Anticancer Agents
Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been synthesized as potential anticancer agents. Specifically, compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been evaluated for their effects on the proliferation of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
Analysis of Derivatives in Rat Plasma and Tissues
4-Methylpyridazine-3-carboxylic acid derivatives have been studied for their metabolic pathways in rats. For instance, a compound TM-208, showing anticancer activity, was analyzed in rat plasma and tissues by LC-MS/MS, contributing to understanding its metabolism and potential therapeutic applications (Jiang et al., 2007).
Free Radical Chlorination
Methyl derivatives of compounds like 4-Methylpyridazine-3-carboxylic acid have been investigated in free radical chlorination processes. Such studies provide insights into the synthetic pathways and reactions of these compounds under specific conditions (Rubina et al., 1989).
Synthesis of Amides and Esters
Compounds like 4-Methylpyridazine-3-carboxylic acid are used in the synthesis of amides and esters, demonstrating their utility in organic synthesis and chemical reactions (Kunishima et al., 1999).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase
Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes and other metabolic disorders (Latli et al., 2017).
Corrosion Inhibition in Oil and Gas Wells
Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been evaluated as corrosion inhibitors in the context of oil and gas wells. This application is crucial for the oil industry, particularly during acidization processes to enhance productivity (Migahed & Nassar, 2008).
Investigation of Hydroxylation Mechanisms
4-Methylpyridazine-3-carboxylic acid has been used in studies investigating the hydroxylation mechanisms of certain enzymes. This contributes to a deeper understanding of enzymatic reactions and their potential applications in biotechnology (Chaiyen et al., 2004).
Mécanisme D'action
Target of Action
It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a wide range of pharmacological activities , suggesting diverse modes of action depending on the specific derivative and its biological target.
Biochemical Pathways
Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and others .
Propriétés
IUPAC Name |
4-methylpyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHXDBFGRGQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)
![6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2761275.png)


![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
